Cas no 2445794-54-5 (N-ethyl-N-propylazetidin-3-amine dihydrochloride)

N-ethyl-N-propylazetidin-3-amine dihydrochloride structure
2445794-54-5 structure
Product name:N-ethyl-N-propylazetidin-3-amine dihydrochloride
CAS No:2445794-54-5
MF:C8H20Cl2N2
Molecular Weight:215.163800239563
MDL:MFCD32691689
CID:5669424
PubChem ID:155821206

N-ethyl-N-propylazetidin-3-amine dihydrochloride 化学的及び物理的性質

名前と識別子

    • N-ethyl-N-propylazetidin-3-amine dihydrochloride
    • EN300-26976554
    • N-Ethyl-N-propylazetidin-3-amine;dihydrochloride
    • 2445794-54-5
    • MDL: MFCD32691689
    • インチ: 1S/C8H18N2.2ClH/c1-3-5-10(4-2)8-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
    • InChIKey: FJJPZBWYZPAHTE-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N(CC)(CCC)C1CNC1

計算された属性

  • 精确分子量: 214.1003540g/mol
  • 同位素质量: 214.1003540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 89.3
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų

N-ethyl-N-propylazetidin-3-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26976554-1.0g
N-ethyl-N-propylazetidin-3-amine dihydrochloride
2445794-54-5 95.0%
1.0g
$714.0 2025-03-20
Enamine
EN300-26976554-0.1g
N-ethyl-N-propylazetidin-3-amine dihydrochloride
2445794-54-5 95.0%
0.1g
$248.0 2025-03-20
Enamine
EN300-26976554-10.0g
N-ethyl-N-propylazetidin-3-amine dihydrochloride
2445794-54-5 95.0%
10.0g
$3069.0 2025-03-20
Enamine
EN300-26976554-1g
N-ethyl-N-propylazetidin-3-amine dihydrochloride
2445794-54-5 95%
1g
$714.0 2023-09-11
Aaron
AR028VXT-500mg
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
500mg
$791.00 2025-02-17
Aaron
AR028VXT-2.5g
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
2.5g
$1949.00 2025-02-17
1PlusChem
1P028VPH-5g
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
5g
$2621.00 2024-05-21
1PlusChem
1P028VPH-50mg
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
50mg
$260.00 2024-05-21
1PlusChem
1P028VPH-100mg
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
100mg
$358.00 2024-05-21
1PlusChem
1P028VPH-250mg
N-ethyl-N-propylazetidin-3-aminedihydrochloride
2445794-54-5 95%
250mg
$499.00 2024-05-21

N-ethyl-N-propylazetidin-3-amine dihydrochloride 関連文献

N-ethyl-N-propylazetidin-3-amine dihydrochlorideに関する追加情報

N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride: A Comprehensive Overview

The compound with CAS No. 2445794-54-5, known as N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azetidine, a four-membered ring heterocycle, and its structure incorporates ethyl and propyl substituents on the nitrogen atom. The dihydrochloride salt form indicates that it exists as a zwitterionic species, which is a common feature in many pharmaceutical compounds due to its stability and solubility properties.

N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride has been the subject of extensive research, particularly in the context of its potential applications in drug development. Recent studies have highlighted its role as a promising candidate in the design of novel therapeutic agents. For instance, researchers have explored its ability to modulate ion channels, which are critical for various physiological processes. This modulation could potentially lead to treatments for conditions such as epilepsy, pain management, and cardiovascular diseases.

The synthesis of N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride involves a multi-step process that typically begins with the preparation of azetidine derivatives. The introduction of ethyl and propyl groups onto the nitrogen atom is achieved through alkylation reactions, followed by acid-mediated protonation to form the dihydrochloride salt. This synthesis pathway is well-documented in the literature and has been optimized for scalability, making it suitable for both laboratory and industrial production.

In terms of pharmacokinetics, N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride exhibits favorable properties that make it an attractive candidate for drug delivery. Studies have shown that it has good bioavailability when administered orally, which is a crucial factor for patient compliance. Additionally, its metabolic profile suggests that it undergoes efficient clearance through hepatic pathways, minimizing the risk of accumulation and toxicity.

Recent advancements in computational chemistry have further enhanced our understanding of N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride's molecular interactions. Using molecular docking simulations, researchers have identified key binding motifs that contribute to its biological activity. These findings have paved the way for rational drug design strategies aimed at improving its efficacy and reducing off-target effects.

The structural uniqueness of N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride lies in its azetidine ring system, which imparts rigidity to the molecule while allowing for flexibility in substitution patterns. This balance between rigidity and flexibility is essential for achieving optimal pharmacological activity. Furthermore, the presence of hydrophilic groups in the molecule enhances its solubility in aqueous environments, which is a desirable trait for parenteral formulations.

Looking ahead, N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride holds immense potential as a lead compound in drug discovery programs targeting various therapeutic areas. Its ability to interact with multiple biological targets makes it a versatile tool for exploring complex disease mechanisms. As research continues to unfold, we can expect further insights into its therapeutic applications and mechanisms of action.

In conclusion, N-Ethyl-N-Propylazetidin-3-Amine Dihydrochloride (CAS No. 2445794-54-5) stands out as a compelling molecule with significant implications for modern medicine. Its unique chemical structure, coupled with promising pharmacological properties, positions it as a key player in the development of innovative treatments across diverse medical fields.

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